![molecular formula C14H20N2O2 B2863941 2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide CAS No. 250714-61-5](/img/structure/B2863941.png)
2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide” is a chemical compound . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular formula of “this compound” is C24H32N2O2 . The molecular weight is 366.5 .Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
Compounds structurally related to "2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide" have been explored for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds are of interest due to their efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential therapeutic applications in these areas (Harrison et al., 2001).
Anticonvulsant Activity
Hybrid molecules combining the chemical fragments of well-known antiepileptic drugs (AEDs) have been synthesized and evaluated for their anticonvulsant activity. These compounds, including variants of "this compound," have demonstrated broad spectra of activity across several preclinical seizure models, suggesting their potential as new hybrid anticonvulsant agents (Kamiński et al., 2015).
Cannabinoid Receptor Agonists
Research into compounds with a pyridine ring replacing the phenyl ring in cannabinoid receptor ligands led to the discovery of novel chemical series of CB2 ligands. These compounds, similar in structure to "this compound," were identified as potent and selective CB2 agonists, showing in vivo efficacy in rat models of neuropathic pain (Chu et al., 2009).
KCNQ2 Potassium Channel Openers
Studies have synthesized compounds like "this compound" as orally bioavailable KCNQ2 potassium channel openers. These compounds demonstrated significant oral activity in reducing cortical spreading depressions in rat models of migraine, offering a novel approach to migraine treatment (Wu et al., 2003).
Prodrugs for Topical Drug Delivery
Novel prodrugs have been synthesized for potential topical drug delivery applications. These include various morpholinyl- and methylpiperazinylacyloxyalkyl esters of known anti-inflammatory agents, suggesting a method to enhance skin permeation and improve the delivery of therapeutic agents (Rautio et al., 2000).
Antimalarial Activity
The optimization of phenotypic hits against Plasmodium falciparum based on aminoacetamide scaffolds, structurally related to "this compound," led to compounds with low-nanomolar activity. These findings suggest potential applications in malaria treatment, although challenges in solubility and stability remain (Norcross et al., 2019).
Eigenschaften
IUPAC Name |
2-methyl-N-(4-morpholin-4-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)14(17)15-12-3-5-13(6-4-12)16-7-9-18-10-8-16/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBGIJWMVZWPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

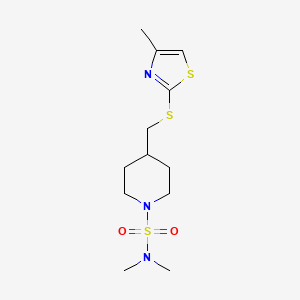
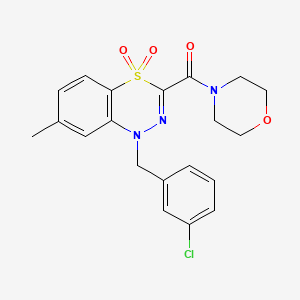
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)

![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![1-(2-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2863868.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
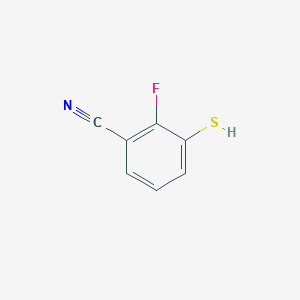
![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)
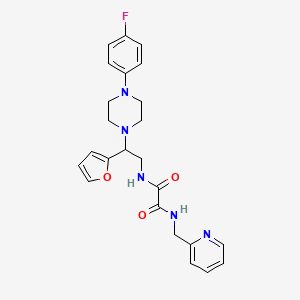
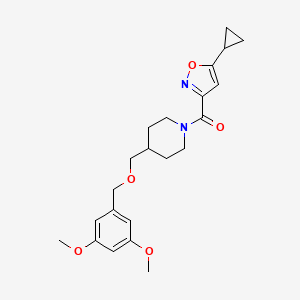

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863880.png)
